1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate is an organic compound with the molecular formula C14H25NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two tert-butyl ester groups attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate can be synthesized through a multi-step process involving the protection of pyrrolidine and subsequent esterification. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine to form the corresponding tert-butyl ester. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Amides or esters depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets through its ester and pyrrolidine functional groups. The compound can act as a ligand, forming stable complexes with metal ions and other molecules. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyl: This compound is similar in structure but contains additional ethyl groups and a nitroxide functional group.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring but with different functional groups at the 2 and 5 positions.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical syntheses.
Uniqueness
1,2-Di-tert-butyl pyrrolidine-1,2-dicarboxylate is unique due to its dual tert-butyl ester groups, which provide significant steric hindrance. This feature makes it particularly useful in the design of selective catalysts and ligands, as well as in the study of enzyme mechanisms where steric effects play a crucial role .
Properties
IUPAC Name |
ditert-butyl pyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)18-11(16)10-8-7-9-15(10)12(17)19-14(4,5)6/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCYLERMBHATJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.